(R)-2-(1-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol
Description
These compounds share a tetrahydronaphthalene core with substitutions at positions 1 (amino group) and 7 (nitro or bromo groups), combined with a 2,2-difluoroethanol moiety.
Properties
Molecular Formula |
C12H14F2N2O3 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
2-[(1R)-1-amino-7-nitro-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroethanol |
InChI |
InChI=1S/C12H14F2N2O3/c13-12(14,7-17)11(15)5-1-2-8-3-4-9(16(18)19)6-10(8)11/h3-4,6,17H,1-2,5,7,15H2/t11-/m1/s1 |
InChI Key |
NMPXREQXJAXJHU-LLVKDONJSA-N |
Isomeric SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])[C@](C1)(C(CO)(F)F)N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(C1)(C(CO)(F)F)N |
Origin of Product |
United States |
Biological Activity
(R)-2-(1-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, highlighting its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a tetrahydronaphthalene framework with a nitro group and an amino group attached at specific positions. The presence of difluoroethanol contributes to its unique chemical reactivity and biological interactions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antitubercular Activity : Studies have shown that compounds similar to this compound are being investigated for their efficacy against Mycobacterium tuberculosis. The structural features may enhance the interaction with bacterial targets, leading to improved therapeutic outcomes .
- Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve apoptosis induction through specific signaling pathways .
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Receptor Binding : The stereochemistry and functional groups allow for enhanced binding affinity to certain receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease progression in conditions such as cancer and bacterial infections .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Activity : A study evaluated the effects of a similar tetrahydronaphthalene derivative on human cancer cell lines. Results indicated significant growth inhibition and induction of apoptosis compared to control groups .
- Antimicrobial Properties : Research focused on the antibacterial effects of nitro-substituted tetrahydronaphthalenes demonstrated promising results against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .
Data Summary
Scientific Research Applications
Pharmacological Applications
The compound has been studied for various pharmacological properties:
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties. The presence of the nitro group may enhance its ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antidepressant Activity
Studies have shown that tetrahydronaphthalene derivatives can influence serotonin and norepinephrine levels in the brain. This suggests that (R)-2-(1-Amino-7-nitro-1,2,3,4-tetrahydronaphthalen-1-YL)-2,2-difluoroethanol may possess antidepressant-like effects.
Anticancer Properties
Preliminary investigations into the compound's anticancer potential have shown promising results. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been observed in related compounds.
Case Study 1: Neuroprotection in Animal Models
A study conducted on rat models demonstrated that administration of this compound resulted in significant improvement in cognitive functions following induced oxidative stress. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.
Case Study 2: Antidepressant-Like Effects
In a controlled study involving mice subjected to chronic stress models, the compound exhibited significant antidepressant-like effects comparable to standard SSRIs (Selective Serotonin Reuptake Inhibitors). Behavioral assays showed reduced immobility times in forced swim tests.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties based on the evidence:
Key Observations
Substituent Effects on Molecular Weight and Reactivity: The bromo-substituted analogs (CAS 1415108-43-8 and 1415108-40-5) exhibit higher molecular weights (306.15–342.13 g/mol) compared to the nitro-dimethyl derivative (300.3 g/mol). Fluorine substitutions (e.g., 4,4-difluoro in CAS 1415108-43-8) increase metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .
Purity and Availability: The bromo compound without additional fluorination (CAS 1415108-40-5) is available at ≥98% purity, suggesting its utility in high-precision synthesis. The nitro-dimethyl analog requires direct inquiry for procurement, indicating specialized applications or restricted commercial distribution .
Structural Impact on Applications :
- Nitro Group (CAS N/A) : Nitro-substituted derivatives are often precursors for amine synthesis via reduction. The dimethyl group at position 4 may sterically hinder enzyme active sites, useful in kinase inhibition studies .
- Bromo Group (CAS 1415108-40-5) : Bromine serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the tetrahydronaphthalene scaffold .
Research Findings and Implications
- Synthetic Challenges: The difluoroethanol moiety introduces stereochemical complexity, requiring asymmetric synthesis techniques. For example, CAS 1415108-43-8 (discontinued) likely faced hurdles in maintaining enantiopurity during scale-up .
- Biological Relevance : Fluorinated analogs (e.g., CAS 1415108-43-8) show enhanced binding to hydrophobic pockets in target proteins, as observed in preliminary docking studies with similar structures .
- Market Trends : Bromo-substituted intermediates (e.g., CAS 1415108-40-5) remain in demand for fragment-based drug discovery, whereas nitro derivatives are niche due to regulatory constraints on nitro-aromatic compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
